REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([N+:13]([O-:15])=[O:14])=[CH:5][C:6]([N+:10]([O-:12])=[O:11])=[C:7]([OH:9])[CH:8]=1.CN(C)C=O.Cl.Cl>CN(C)C=O>[N+:10]([C:6]1[CH:5]=[C:4]([N+:13]([O-:15])=[O:14])[C:3]([OH:2])=[CH:8][C:7]=1[OH:9])([O-:12])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C.Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
This mixture is stirred at 130° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (EtOAc, 3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organics are washed with a single portion of 0.1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(O)C(=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |